N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide - 941874-05-1

N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Catalog Number: EVT-2794195
CAS Number: 941874-05-1
Molecular Formula: C19H22FN3O2S2
Molecular Weight: 407.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of compounds, denoted as 8a-r in the study, share a common structure featuring both 1,3-thiazole and 1,3,4-oxadiazole rings. They were synthesized and evaluated for their therapeutic potential against Alzheimer's disease and diabetes. []

Relevance: While these compounds differ significantly from N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide in their core structure (oxadiazole instead of thiazole), they highlight the exploration of bi-heterocycles containing a 1,3-thiazole as potential therapeutic agents. This suggests that incorporating a 1,3-thiazole ring, as seen in N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, could be a relevant strategy for developing new drugs. []

N2‐(phenoxyacetyl)‐N‐[4‐(1‐piperidinylcarbonyl)benzyl]glycinamide (14)

Compound Description: This compound, identified through a virtual screen, demonstrated anti-HIV-1 activity by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []

Relevance: Although structurally different from N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, this compound highlights the significance of targeting the PI(4,5)P2 binding site of HIV-1 MA for antiviral development. While the specific mechanism of action for N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is not specified in the provided context, exploring its potential interaction with the PI(4,5)P2 binding site could be of interest. []

(R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (16p)

Compound Description: This compound, also known as AMG 628, emerged as a potent and selective antagonist of the vanilloid 1 receptor (TRPV1), displaying excellent aqueous solubility, an improved pharmacokinetic profile, and efficacy in blocking TRPV1-mediated pain responses in vivo. []

Relevance: This compound showcases the potential of piperazinylpyrimidine analogues as TRPV1 antagonists. While structurally dissimilar to N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, it underscores the broader exploration of heterocyclic compounds for therapeutic purposes. []

2-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)-N-(3-methoxypropyl)-acetamide (JT010)

Compound Description: This compound is a potent and specific agonist of the transient receptor potential ankyrin 1 (TRPA1) channel. Intradermal injection of JT010 was shown to elicit pain in humans, confirming the role of TRPA1 in pain sensation. []

Relevance: Both JT010 and N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide contain a thiazole ring in their structure. This shared structural element suggests potential similarities in their physicochemical properties and possible biological activities, although their specific targets and effects may differ. []

N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide

Compound Description: This compound is a MEK inhibitor that has shown efficacy in combination with other anticancer agents, including BRAF inhibitors and anti-PD-L1 antibodies. [, , ]

Relevance: While structurally distinct from N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, this compound highlights the importance of kinase inhibitors in cancer treatment. This association raises the question of whether N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide might possess any kinase inhibitory activity, a possibility that could be explored in future research. [, , ]

N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

Compound Description: This compound is a potent and selective BRAF inhibitor, specifically targeting the V600E and V600D mutant forms of BRAF, which are frequently implicated in various cancers. [, , ]

Relevance: Similar to the MEK inhibitor mentioned above, this compound underscores the relevance of kinase inhibitors in cancer therapy. Although structurally different from N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, it suggests that exploring the potential of N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide as a kinase inhibitor might be worthwhile. [, , ]

Diarylthiazole B-Raf inhibitors

Compound Description: This group encompasses a class of compounds that inhibit B-Raf kinase activity, effectively blocking the MAPK signaling pathway and leading to tumor regression. They are characterized by a central thiazole ring flanked by two aryl groups. []

Relevance: N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide shares the diarylthiazole scaffold with these compounds, suggesting a possible shared mechanism of action as a B-Raf inhibitor. This structural similarity warrants further investigation into the potential anticancer activity of N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide. []

Curcumin (1), 3‐(2‐naphthyloxy)‐4‐oxo‐2‐(trifluoromethyl)‐4H‐chromen‐7‐yl 3‐chlorobenzoate (2), butyl 2‐{[3‐(2‐naphthyloxy)‐4‐oxo‐2‐(trifluoromethyl)‐4H‐chromen‐7‐yl]oxy}propanoate (3), 2‐({2‐[(2‐{[2‐(2,3‐dimethylanilino)‐2‐oxoethyl]sulfanyl}‐1,3‐benzothiazol‐6‐yl)amino]‐2‐oxoethyl}sulfanyl)‐N‐(2‐naphthyl)acetamide (4), and maesaquinone diacetate (5)

Compound Description: These five compounds were identified as inhibitors of Helicobacter pylori shikimate dehydrogenase (HpSDH), an enzyme essential for bacterial survival. []

Relevance: While structurally diverse from N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, these compounds emphasize the exploration of enzyme inhibitors as potential antibacterial agents. Although targeting a different enzyme, this research suggests that investigating the potential antimicrobial properties of N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide could be a viable research direction. []

BD103 (N-1-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide) and BD064 (5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid)

Compound Description: These compounds are biased negative allosteric modulators of the CXC-motif chemokine receptor CXCR3. They exhibit probe-dependent inhibition of CXCR3 signaling, indicating their potential as therapeutic agents for inflammatory and autoimmune diseases. []

Relevance: Although structurally different from N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, these compounds exemplify the importance of allosteric modulation as a therapeutic strategy. While N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide's specific mechanism of action is unknown, exploring its potential to interact allosterically with target proteins could be insightful. []

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1) and 4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

Compound Description: These compounds were identified as potential FGFR-1 inhibitors through a pharmacophore-based virtual screening study inspired by Infigratinib, a drug used to treat cholangiocarcinoma. They showed favorable binding affinities and interactions with the FGFR-1 active site in silico. []

Relevance: While these compounds exhibit structural differences compared to N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, they share a common focus on kinase inhibition as a therapeutic strategy. This connection suggests that investigating the potential of N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide as a kinase inhibitor, perhaps targeting FGFR-1 or related kinases, could be a fruitful area of research. []

2-{2-[(3,5-dimethoxybenzyl)sulfanyl]-1,3-thiazol-4-yl}-N-(2-thienylmethyl)acetamide (KU0171032)

Compound Description: This compound demonstrates potent pro-apoptotic activity in various canine and human osteosarcoma cells, particularly those harboring mutant or null p53. []

Relevance: KU0171032 and N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide both contain a thiazole ring within their structure. This shared motif, along with their potential anticancer properties, albeit through different mechanisms, suggests that the thiazole moiety might be a crucial pharmacophore for biological activity. []

Properties

CAS Number

941874-05-1

Product Name

N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

IUPAC Name

N-(4-fluorophenyl)-2-[[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide

Molecular Formula

C19H22FN3O2S2

Molecular Weight

407.52

InChI

InChI=1S/C19H22FN3O2S2/c1-13-3-2-8-23(10-13)18(25)9-16-11-26-19(22-16)27-12-17(24)21-15-6-4-14(20)5-7-15/h4-7,11,13H,2-3,8-10,12H2,1H3,(H,21,24)

InChI Key

LTWAUSCTROMISC-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.